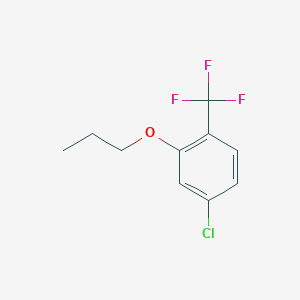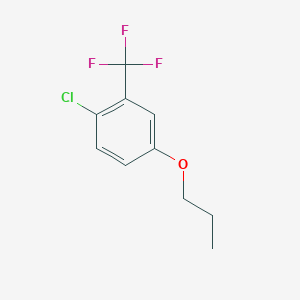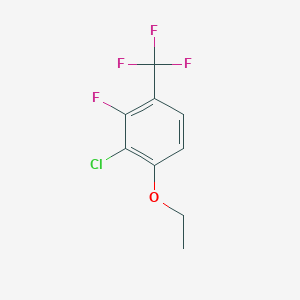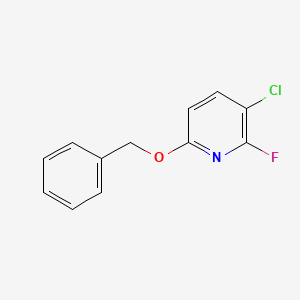
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is an organic compound with the chemical formula C11H11ClF2O. This compound is a chlorinated aromatic compound that features a benzene ring substituted with chlorine, cyclopentyloxy, and two fluorine atoms. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene typically involves the reaction of 1-chloro-2,4-difluorobenzene with cyclopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group of cyclopentanol with the chlorine atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and catalysts such as AlCl3 or FeBr3.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols (RSH) are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include amine or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function . The pathways involved depend on the specific reactions and targets within the biological or chemical system.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the cyclopentyloxy group, making it less complex.
1-Chloro-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of cyclopentyloxy, leading to different reactivity and applications.
Uniqueness
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is unique due to the presence of both cyclopentyloxy and difluorobenzene groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired.
Propiedades
IUPAC Name |
1-chloro-3-cyclopentyloxy-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c12-8-5-6-9(13)11(10(8)14)15-7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDYZDSIAORIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














